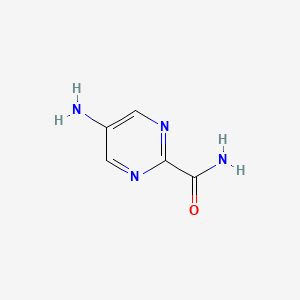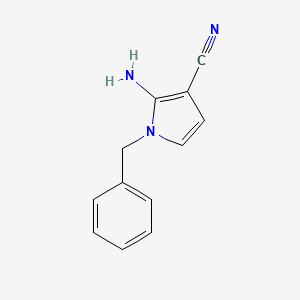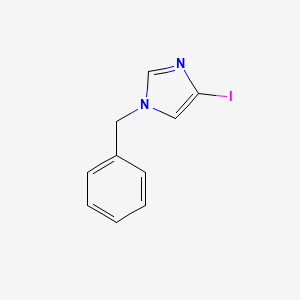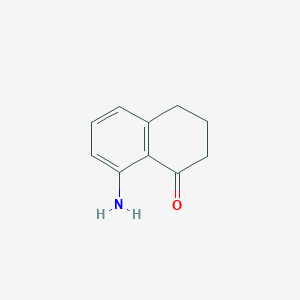
1-(Brommethyl)-2-ethylbenzol
Übersicht
Beschreibung
1-(Bromomethyl)-2-ethylbenzene is an organic compound with the molecular formula C9H11Br It is a derivative of benzene, where a bromomethyl group and an ethyl group are attached to the benzene ring
Wissenschaftliche Forschungsanwendungen
1-(Bromomethyl)-2-ethylbenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: It is used in the preparation of polymers and resins with specific properties.
Biological Studies: It can be used to modify biomolecules for studying their functions and interactions.
Industrial Applications: It is employed in the production of specialty chemicals and as a building block for more complex molecules
Wirkmechanismus
Target of Action
Similar compounds such as 1,2,3-tris (bromomethyl) benzene have been used to access bicyclic peptides with multiple isomeric configurations . These peptides are powerful modalities for engaging challenging drug targets such as protein-protein interactions .
Mode of Action
Brominated compounds like bromomethane can react with alkenes, breaking the double bond and attaching a bromine atom to each carbon . This suggests that 1-(Bromomethyl)-2-ethylbenzene might interact with its targets through similar mechanisms.
Biochemical Pathways
For instance, bromomethane has been shown to cause damage to the lungs and signs of nervous system damage .
Pharmacokinetics
The pharmacokinetics of a drug can determine the onset, duration, and intensity of its effect .
Result of Action
Similar compounds such as bromomethane can cause damage to the lungs and signs of nervous system damage, such as dizziness, muscle weakness, and seizures .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-(Bromomethyl)-2-ethylbenzene It’s important to note that the US. Environmental Protection Agency (EPA) has options for reducing risks from similar compounds, including transitioning to safer chemicals and greener processes/technologies, promoting best practices and protective controls, or banning uses .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-2-ethylbenzene can be synthesized through the bromination of 2-ethyltoluene. The process typically involves the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in a solvent like carbon tetrachloride (CCl4) under reflux conditions .
Industrial Production Methods: In industrial settings, the preparation of 1-(Bromomethyl)-2-ethylbenzene may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of excess N-bromosuccinimide and controlled reaction conditions helps in achieving high yields and purity of the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Bromomethyl)-2-ethylbenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of corresponding alcohols, amines, or thioethers.
Oxidation: The ethyl group can be oxidized to form carboxylic acids or aldehydes under strong oxidizing conditions.
Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products:
Nucleophilic Substitution: Formation of 2-ethylbenzyl alcohol, 2-ethylbenzylamine, or 2-ethylbenzylthiol.
Oxidation: Formation of 2-ethylbenzoic acid or 2-ethylbenzaldehyde.
Reduction: Formation of 2-ethyltoluene.
Vergleich Mit ähnlichen Verbindungen
Benzyl Bromide: Similar in structure but lacks the ethyl group, making it more reactive towards nucleophiles.
1-Bromo-2-ethylbenzene: Similar but with the bromine directly attached to the benzene ring, leading to different reactivity patterns.
2-Bromoethylbenzene: Similar but with the bromine on the ethyl side chain, affecting its chemical behavior.
Uniqueness: 1-(Bromomethyl)-2-ethylbenzene is unique due to the presence of both a bromomethyl and an ethyl group on the benzene ring. This combination allows for selective reactions and makes it a versatile intermediate in organic synthesis .
Eigenschaften
IUPAC Name |
1-(bromomethyl)-2-ethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Br/c1-2-8-5-3-4-6-9(8)7-10/h3-6H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLOYGHJCLXLZTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50481562 | |
| Record name | 1-(BROMOMETHYL)-2-ETHYLBENZENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50481562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57825-29-3 | |
| Record name | 1-(BROMOMETHYL)-2-ETHYLBENZENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50481562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![1-(4-bromophenyl)-4-chloro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1280974.png)


![3-Bromo-7-methylimidazo[1,2-a]pyrimidine](/img/structure/B1280983.png)
